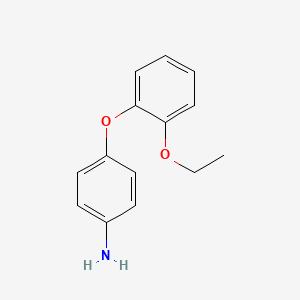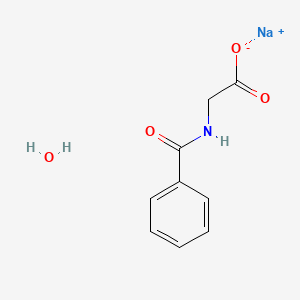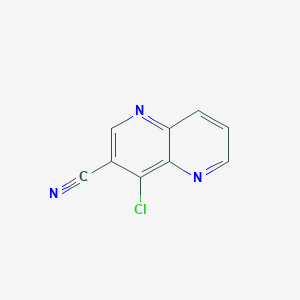
4-氯-1,5-萘啶-3-碳腈
描述
4-Chloro-1,5-naphthyridine-3-carbonitrile is a heterocyclic compound . It is part of the 1,5-naphthyridines class of compounds, which have significant importance in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 4-Chloro-1,5-naphthyridine-3-carbonitrile involves a reaction with 2-(4-amino-4-methylpentyl)-isoindole-1,3-dione after deprotonation with sodium hydride, in a SN2 type mode . This is followed by the removal of the protective group on the terminal amine . Another synthesis method involves the use of N,N-dimethyl-formamide and trichlorophosphate under inert atmosphere and reflux conditions .Molecular Structure Analysis
The molecular formula of 4-Chloro-1,5-naphthyridine-3-carbonitrile is C9H4ClN3 . It has a molecular weight of 189.6 .Chemical Reactions Analysis
4-Chloro-1,5-naphthyridine-3-carbonitrile can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .科学研究应用
Medicinal Chemistry
1,5-naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have significant importance in medicinal chemistry. Many of these compounds exhibit diverse biological activities. Let’s explore some key aspects:
Synthesis Strategies: The synthesis of 1,5-naphthyridines involves various strategies. Researchers have explored methods for constructing these heterocycles, including cyclization reactions and functional group modifications.
Reactivity: These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, and participate in cross-coupling reactions. For instance, alkyl halides readily react with 1,5-naphthyridines to yield N-alkyl-substituted derivatives .
Metal Complexes: Researchers have synthesized metal complexes involving 1,5-naphthyridines. For example, dysprosium(III) ions coordinated by chelated naphthyridine-like ligands have been investigated. These complexes exhibit interesting properties and potential applications .
Anticancer Properties
Functionalized 1,6-naphthyridines, which share structural similarities with 1,5-naphthyridines, have shown promise as anticancer agents. Specific modifications to the 1,6-naphthyridine core can enhance their activity .
Sex Hormone Regulation: Certain (phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents, demonstrating selective activity .
Anti-HIV Activity: N-arylated/chromone/acid-appended 1,6-naphthyridines exhibit anti-HIV properties. These compounds represent a potential avenue for antiviral drug development .
Other Applications
Beyond medicinal chemistry and anticancer research, 1,5-naphthyridines have been explored in other contexts:
Material Science: Researchers have investigated the use of 1,5-naphthyridines in material science, including their potential as ligands for metal complexes and catalysts.
Photophysical Properties: Some 1,5-naphthyridines exhibit interesting photophysical properties, making them relevant for applications in optoelectronics and sensors.
作用机制
Target of Action
4-Chloro-1,5-naphthyridine-3-carbonitrile is a derivative of the 1,5-naphthyridine class of compounds . These compounds are known to exhibit a wide range of biological activities and are of significant importance in the field of medicinal chemistry . .
Mode of Action
It is known that alkyl halides can readily react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 4-Chloro-1,5-naphthyridine-3-carbonitrile may interact with its targets in a similar manner.
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the known biological activities of 1,5-naphthyridines, it can be inferred that the compound may have a significant impact at the molecular and cellular levels .
未来方向
1,5-Naphthyridines, including 4-Chloro-1,5-naphthyridine-3-carbonitrile, have versatile applications in synthetic organic chemistry and medicinal chemistry . Future research could focus on exploring new synthetic protocols, studying their reactivity, and investigating their potential biological activities .
属性
IUPAC Name |
4-chloro-1,5-naphthyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3/c10-8-6(4-11)5-13-7-2-1-3-12-9(7)8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJBQKHZRGKNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)

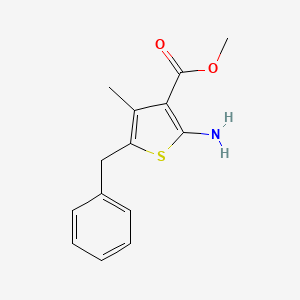
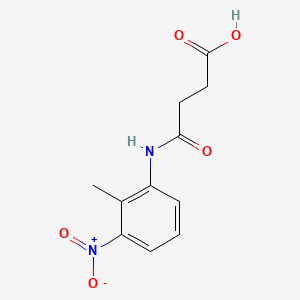
![4-[2-(4-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123108.png)
![4-[2-(4-Nitrobenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B3123123.png)


![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)

